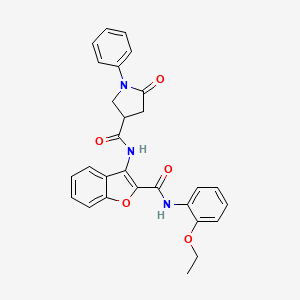

N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

説明

N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 872609-14-8, molecular formula: C₂₈H₂₅N₃O₅, molecular weight: 483.52 g/mol) is a heterocyclic compound featuring a benzofuran core fused with a pyrrolidine-carboxamide moiety. The benzofuran ring is substituted at the 2-position with a carbamoyl group linked to a 2-ethoxyphenyl substituent, while the pyrrolidine ring is substituted with a 5-oxo group and a phenyl ring at the 1-position .

This compound belongs to the pyrrolidine and benzofuran classes, both of which are critical in medicinal chemistry. Benzofurans are intermediates in synthesizing drugs like amiodarone (an antiarrhythmic agent) and inden resins, while pyrrolidines are prevalent in bioactive molecules, including HIV reverse transcriptase inhibitors and dopamine receptor antagonists .

特性

IUPAC Name |

N-[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O5/c1-2-35-23-15-9-7-13-21(23)29-28(34)26-25(20-12-6-8-14-22(20)36-26)30-27(33)18-16-24(32)31(17-18)19-10-4-3-5-11-19/h3-15,18H,2,16-17H2,1H3,(H,29,34)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMHFOXHWAZVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also referred to as compound 872609-14-8, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 483.5 g/mol. Its structure includes a pyrrolidine core linked to a benzofuran moiety, which is known to influence biological activity through various pathways.

| Property | Value |

|---|---|

| CAS Number | 872609-14-8 |

| Molecular Formula | C28H25N3O5 |

| Molecular Weight | 483.5 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in exhibiting significant anticancer properties. In vitro assays conducted on A549 human lung adenocarcinoma cells demonstrated that derivatives of 5-oxopyrrolidine, including this compound, possess substantial cytotoxic effects.

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with cellular targets involved in these processes.

- Efficacy : In comparative studies, the compound showed reduced viability in cancerous cells while maintaining lower toxicity levels in non-cancerous human small airway epithelial cells (HSAEC). This selectivity is crucial for minimizing side effects during treatment.

Antimicrobial Activity

The antimicrobial properties of N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have also been explored, particularly against multidrug-resistant strains of bacteria.

- Target Pathogens : The compound has shown effectiveness against resistant strains such as Staphylococcus aureus, including MRSA (methicillin-resistant Staphylococcus aureus).

- In Vitro Studies : Antimicrobial assays indicated that the compound demonstrated notable inhibition zones against several pathogens, suggesting its potential as a lead compound for further development into effective antimicrobial agents.

Case Studies

A series of case studies have documented the biological activities of similar compounds:

- Study on Anticancer Properties : A study involving various 5-oxopyrrolidine derivatives indicated that modifications in the chemical structure could enhance anticancer efficacy. The study reported that certain substituents increased potency against A549 cells significantly.

- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of related compounds against resistant bacterial strains, showing promising results that warrant further exploration into their mechanisms and potential clinical applications.

類似化合物との比較

Table 1: Structural and Functional Comparison

*Molecular weight estimated based on structural similarity to the target compound.

Key Observations:

The piperazine-sulfonyl-ethyl substituent in the MERS-CoV inhibitor introduces a sulfonamide group, enhancing hydrogen-bonding capacity and possibly improving target binding affinity .

Role of Halogenation :

- The 4-fluorophenyl group in the MERS-CoV inhibitor increases lipophilicity and metabolic stability compared to the ethoxy or methoxy substituents, which may explain its reported antiviral efficacy .

Core Modifications :

- Replacing the benzofuran core with a piperazine-sulfonyl-ethyl chain (as in the MERS-CoV inhibitor) alters the molecule’s conformational flexibility and electronic profile, likely shifting its biological target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。